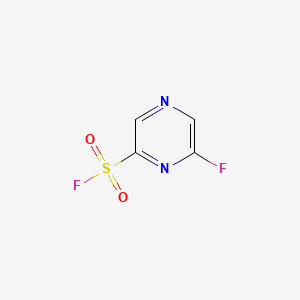

6-Fluoropyrazine-2-sulfonylfluoride

Description

Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a foundational structure in medicinal chemistry. tandfonline.comnih.gov These nitrogen-containing heterocyclic motifs are considered "privileged scaffolds" because of their frequent appearance in bioactive molecules, favorable drug-like properties, and synthetic accessibility. nih.gov The pyrazine core is a key component in numerous small molecule kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders. tandfonline.comnih.govscilit.com

The versatility of the pyrazine scaffold allows for extensive structural modifications, enabling the creation of large libraries of compounds for drug discovery programs. nih.gov Researchers can fine-tune the pharmacological properties of a molecule by altering the substituents on the pyrazine ring. For instance, a high-throughput screening campaign identified a new class of Salt-Inducible Kinase (SIK) inhibitor based on a pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org Subsequent modifications, including shifting to a different heteroaromatic scaffold, were employed to improve metabolic properties and target potency. acs.org This highlights the strategic importance of the pyrazine core in designing molecules with specific biological activities. nih.gov

Table 1: Applications of Pyrazine and Related N-Heterocyclic Scaffolds in Medicinal Chemistry

| Scaffold Type | Therapeutic Application/Target | Reference(s) |

|---|---|---|

| Pyrazine | Kinase Inhibitors (for cancer, inflammation) | tandfonline.com, scilit.com, nih.gov |

| Aminopyrazines | Syk Kinase Inhibitors | nih.gov |

| Pyrido[3,4-b]pyrazine | Salt-Inducible Kinase (SIK) Inhibitors | acs.org |

| Pyrazole | Kinase Inhibitors, Anti-inflammatory, Antiviral | nih.gov, eurekaselect.com, nih.gov |

Role of Sulfonyl Fluorides as Versatile Functional Groups

Sulfonyl fluorides (SFs) have emerged as highly valuable functional groups in organic synthesis, chemical biology, and drug discovery. nih.govrsc.orgresearchgate.net Their prominence is due to a unique balance of reactivity and stability. researchgate.net Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability, including resistance to hydrolysis under physiological conditions, yet can be activated to react with nucleophiles. nih.govacs.org This stability makes them easier to handle and allows for greater functional group tolerance in complex syntheses. researchgate.net

In the realm of chemical biology, sulfonyl fluorides are recognized as "privileged warheads" for designing covalent inhibitors and chemical probes. nih.govrsc.org They can form stable covalent bonds with a range of nucleophilic amino acid residues within proteins, including serine, tyrosine, lysine, threonine, cysteine, and histidine. nih.govrsc.orgsigmaaldrich.com This broad reactivity spectrum makes them particularly useful for targeting proteins that may lack a reactive cysteine residue in their binding sites. acs.org

Furthermore, the sulfonyl fluoride (B91410) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click chemistry" reactions that enable the rapid and efficient assembly of complex molecules from modular building blocks. acs.orgthieme-connect.com

Table 2: Properties and Applications of the Sulfonyl Fluoride Functional Group

| Property/Application | Description | Reference(s) |

|---|---|---|

| Stability | More stable than sulfonyl chlorides; resistant to hydrolysis. | nih.gov, acs.org |

| Reactivity | Can covalently modify multiple amino acid residues (Ser, Tyr, Lys, etc.). | sigmaaldrich.com, nih.gov, rsc.org |

| Covalent Probes | Used as "warheads" for activity-based protein profiling and target identification. | nih.gov, rsc.org |

| SuFEx Chemistry | Key electrophile for robust and modular "click chemistry" reactions. | acs.org, thieme-connect.com |

| Drug Discovery | Enables the design of targeted covalent inhibitors for various diseases. | researchgate.net, acs.org |

Contextualization of 6-Fluoropyrazine-2-sulfonylfluoride within Contemporary Chemical Research

This compound is a molecule positioned at the intersection of several key areas of modern chemical research. It integrates three strategically important chemical features: the privileged pyrazine scaffold, a fluorine atom, and the reactive sulfonyl fluoride warhead.

The fluorinated pyrazine core acts as a stable, drug-like chassis. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net The sulfonyl fluoride group provides the functionality for covalent targeting or for further synthetic elaboration via SuFEx chemistry. acs.org

Therefore, this compound is not merely an inert chemical but a highly valuable and versatile building block. Its structure is ideally suited for the development of novel chemical probes to study biological systems or for the creation of targeted covalent inhibitors. nih.gov For example, it could be used to design inhibitors where the pyrazine moiety directs the molecule to a specific protein binding site (such as the ATP-binding pocket of a kinase), allowing the sulfonyl fluoride to form a covalent bond with a nearby nucleophilic residue, thereby achieving high potency and selectivity. tandfonline.comacs.org The synthesis of such heteroaromatic sulfonyl fluorides is an active area of research, with methods being developed from starting materials like heteroaryl thiols. researchgate.netmdpi.com

The combination of a proven heterocyclic scaffold with the unique reactivity of a sulfonyl fluoride places this compound as a significant tool for advancing drug discovery and chemical biology.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

Molecular Formula |

C4H2F2N2O2S |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

6-fluoropyrazine-2-sulfonyl fluoride |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |

InChI Key |

KYLGMIJIGVYBND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)S(=O)(=O)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Fluoropyrazine 2 Sulfonylfluoride

Sulfonylation Reactions

The primary mode of reactivity for 6-Fluoropyrazine-2-sulfonyl fluoride (B91410) is expected to be sulfonylation, where it acts as an electrophilic donor of the 6-fluoropyrazin-2-ylsulfonyl group. This reactivity is central to its utility in synthesizing a range of derivatives, most notably sulfonamides.

Reactions with Oxygen and Carbon Nucleophiles

Beyond amination, the electrophilic sulfur center of 6-Fluoropyrazine-2-sulfonyl fluoride is reactive towards other classes of nucleophiles, notably those based on oxygen and carbon.

Oxygen Nucleophiles: The reaction of sulfonyl fluorides with alcohols or phenols, typically in the presence of a base, yields the corresponding sulfonate esters. eurjchem.comorganic-chemistry.org This transformation is analogous to sulfonamide formation. Hydrolysis, the reaction with water, can also occur to produce the corresponding sulfonic acid, though sulfonyl fluorides are significantly more resistant to hydrolysis than their chloride counterparts. nih.gov

Carbon Nucleophiles: The reactivity of sulfonyl fluorides with carbon nucleophiles is more complex and often requires transition-metal catalysis.

Grignard Reagents: Sulfonyl fluorides can react with Grignard reagents (R-MgX) to form sulfones (R-SO₂-R'). rsc.orgresearchgate.netrsc.org This reaction provides a direct pathway for C-S bond formation.

Suzuki-Miyaura Coupling: In a more recent development, the sulfonyl fluoride group itself has been utilized as a leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.govnih.gov This desulfonative coupling involves the cleavage of the C-S bond and subsequent formation of a C-C bond with a boronic acid, providing access to biaryl compounds. rsc.orgnih.gov This reactivity is particularly notable for heteroaryl sulfonyl fluorides. nih.gov For 6-Fluoropyrazine-2-sulfonyl fluoride, this would enable the replacement of the -SO₂F group with an aryl or heteroaryl substituent.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, relying on the robust yet tunable reactivity of the sulfonyl fluoride (–SO₂F) group. mdpi.comacs.org This functional group is remarkably stable under many conditions, including thermolysis and resistance to reduction, yet it can be activated to react with nucleophiles, such as amines and silyl (B83357) ethers, to form stable sulfonamide and sulfate (B86663) linkages, respectively. acs.orgnih.gov The SuFEx reaction is valued for its efficiency, high yields, and broad functional group tolerance. tue.nl

Intramolecular SuFEx Reactions (e.g., β-Sultam Formation)

While intermolecular SuFEx reactions are well-documented, the sulfonyl fluoride group can also participate in intramolecular cyclizations. A key example of this is the formation of sultams, which are cyclic sulfonamides. Specifically, β-sultams can be synthesized through the intramolecular reaction of a sulfonyl fluoride with an appropriately positioned amine nucleophile within the same molecule.

For a derivative of 6-Fluoropyrazine-2-sulfonylfluoride, this would typically involve a precursor bearing an aminoethyl group. Although not explicitly reported for this specific pyrazine (B50134) derivative, the general strategy involves the cyclization of a 2-aminoethyl-substituted sulfonyl fluoride. This process relies on the reduction of a nitrile precursor to an amine, which then undergoes an intramolecular sulfonylation under mild conditions to form the spirocyclic β-sultam. nih.govresearchgate.net This methodology provides a pathway to sp³-enriched building blocks valuable in drug discovery. nih.govresearchgate.net

The general transformation can be represented as follows:

Image of a hypothetical reaction showing a this compound with a 2-aminoethyl side chain undergoing intramolecular cyclization to form a pyrazino-fused β-sultam.This intramolecular variant of SuFEx chemistry highlights its utility in constructing complex heterocyclic scaffolds from readily available starting materials.

Mechanistic Aspects of SuFEx Pathways

The mechanism of the SuFEx reaction, while not fully elucidated in all contexts, is understood to involve the activation of the highly stable S-F bond. nih.gov This activation is typically mediated by catalysts, such as tertiary amines (e.g., DBU) or superbases (e.g., BEMP), which facilitate the departure of the fluoride ion. researchgate.net The process is thought to involve the formation of bifluoride ions and related species. nih.gov

In reactions with silyl-protected nucleophiles, the formation of the very strong Si-F bond provides a significant thermodynamic driving force for the reaction. mdpi.com For reactions involving amines, Lewis acids like calcium(II) triflimide [Ca(NTf₂)₂] can be employed to activate the sulfonyl fluoride, making it more susceptible to nucleophilic attack even by less reactive amines. acs.org The reactivity of different S(VI)-F bonds can vary, with a suggested order of reactivity towards aryl silyl ethers being –N=SOF₂ > -SO₂F > –OSO₂F. researchgate.net

Role of Silica (B1680970) Gel in SuFEx Reactions

Recent studies have indicated that silica gel can act as a promoter or heterogeneous catalyst for SuFEx reactions. researchgate.net While traditionally used for chromatographic purification, silica gel has been observed to facilitate the reaction between phenols and S(VI)-fluorides, potentially through surface activation effects. researchgate.net This catalytic effect pushes the boundaries of green chemistry by enabling reactions under solvent-free or mechanochemical conditions. The acidic nature of the silica surface can activate the sulfonyl fluoride, making the sulfur atom more electrophilic and susceptible to attack by a nucleophile.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the strongly electron-withdrawing sulfonyl fluoride group. This electronic nature makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the carbon atom bearing the fluorine substituent. In an SNAr reaction, a nucleophile attacks the aromatic ring, forming a temporary Meisenheimer complex, followed by the expulsion of the fluoride leaving group to restore aromaticity.

Chemoselective Reactivity: Sulfonylation vs. SNAr

Given the two electrophilic centers in this compound, a key challenge and opportunity lies in controlling the chemoselectivity of its reactions with nucleophiles, especially amines. The reaction can proceed via two competing pathways: sulfonylation (a SuFEx reaction at the –SO₂F group) or SNAr at the C-F bond of the pyrazine ring.

Systematic studies on analogous halo(het)arene sulfonyl halides have shown that it is possible to achieve high chemoselectivity by carefully controlling reaction conditions. nih.govnih.gov Typically, for SNAr-reactive sulfonyl halides, the initial reaction with an amine leads to the formation of a sulfonamide. nih.gov A subsequent, second amination via SNAr is possible if the aromatic ring is sufficiently activated. nih.gov Conversely, selective SNAr can be achieved while leaving the sulfonyl fluoride group intact. nih.gov

Table 1: Competing Reaction Pathways for this compound with an Amine Nucleophile

| Reaction Pathway | Reactive Site | Product Type |

| Sulfonylation (SuFEx) | Sulfur atom of the –SO₂F group | 6-Fluoropyrazine-2-sulfonamide |

| SNAr | Carbon atom at the 6-position | 6-Amino-pyrazine-2-sulfonylfluoride |

This table illustrates the two potential outcomes when reacting this compound with an amine, highlighting the chemoselective challenge.

Factors Influencing Chemoselectivity (e.g., Substituent Effects, Reaction Conditions)

The outcome of the reaction between this compound and a nucleophile is governed by several factors:

Nature of the Nucleophile: Highly nucleophilic amines will react more readily. The steric hindrance of the amine also plays a role.

Reaction Temperature: Temperature control is a critical factor. It has been demonstrated that for some halo(het)arene sulfonyl fluorides, selective SNAr can be achieved at lower temperatures, while higher temperatures may favor reaction at the sulfonyl fluoride group or lead to double substitution. nih.gov

Solvent and Base: The choice of solvent and base can influence the reactivity of both the nucleophile and the substrate. For instance, polar aprotic solvents like DMF or NMP are common for SNAr reactions.

Electronic Effects: The inherent electronic properties of the pyrazine ring, which is highly activated for SNAr by two nitrogen atoms and the –SO₂F group, make the C-F bond a very reactive site. Studies on similar α-chloropyrazines have shown excellent chemoselectivity for sulfonylation, suggesting that the SO₂F group can be the more reactive site under certain conditions. nih.gov This highlights the fine balance between the two electrophilic centers.

By carefully tuning these factors, chemists can direct the reaction towards either sulfonylation or SNAr, enabling the use of this compound as a versatile bifunctional building block for synthesizing a diverse range of complex molecules. nih.gov

Derivatization Reactions of Pyrazine-2-sulfonylfluoride Core

The pyrazine-2-sulfonylfluoride core is a versatile scaffold for chemical modification. The primary routes for its derivatization involve reactions at the sulfonyl fluoride moiety and nucleophilic aromatic substitution at the fluorinated carbon of the pyrazine ring.

The sulfonyl fluoride group is a key functional handle for covalent modification of various molecules, a field of study greatly expanded by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comasu.edu This type of reaction involves the exchange of the fluoride on the sulfur atom with a nucleophile, such as an amine or an alcohol, to form stable sulfonamides and sulfonates, respectively. sigmaaldrich.combohrium.com Sulfonyl fluorides are generally more stable than their chloride counterparts, showing resistance to hydrolysis and reduction, which makes them robust reagents in chemical synthesis. sigmaaldrich.comtheballlab.com The reactivity of the sulfonyl fluoride can be enhanced through catalysis, for instance, by N-heterocyclic carbenes (NHCs) or Lewis acids like calcium triflimide [Ca(NTf₂)₂], which activate the S-F bond towards nucleophilic attack. bohrium.comtheballlab.comnih.gov

The fluorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). Halogenated pyridines and diazines are known to undergo SNAr reactions, with fluoro-substituted heterocycles often being more reactive than their chloro- or bromo-analogues. acs.org The rate of these reactions is significantly influenced by the electron-deficient nature of the heterocyclic ring.

Research on the reactivity of 2-sulfonylpyrimidines has shown that they can act as effective agents for the S-arylation of cysteine residues in proteins. acs.org However, replacing the pyrimidine (B1678525) ring with a 1,4-pyrazine was found to completely halt this specific reactivity, highlighting that the nature of the heteroaromatic core is a critical determinant of the reaction's feasibility. acs.org This suggests that the derivatization of the this compound core will be highly dependent on the specific nucleophile and reaction conditions employed.

The table below summarizes potential derivatization reactions of the pyrazine-2-sulfonylfluoride core based on established reactivity principles of sulfonyl fluorides and fluorinated heteroaromatics.

| Reaction Type | Reactant | Product | General Conditions | Reference |

|---|---|---|---|---|

| Sulfonamide Formation (SuFEx) | Primary or Secondary Amine (R-NH₂) | Pyrazine-2-sulfonamide derivative | Base (e.g., Et₃N, DBU) or Lewis Acid (e.g., Ca(NTf₂)₂) catalysis. | bohrium.comtheballlab.com |

| Sulfonate Ester Formation (SuFEx) | Alcohol or Phenol (B47542) (R-OH) | Pyrazine-2-sulfonate ester derivative | Base catalysis (e.g., Et₃N) or activation with silyl ethers. | asu.edubohrium.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-NH₂, R-SH) | 6-substituted-pyrazine-2-sulfonylfluoride | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO). | acs.org |

Advanced Spectroscopic and Structural Elucidation of 6 Fluoropyrazine 2 Sulfonylfluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule. For 6-Fluoropyrazine-2-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural assignment.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6-Fluoropyrazine-2-sulfonyl fluoride, the pyrazine (B50134) ring contains two protons. Their chemical shifts are influenced by the electron-withdrawing effects of the two fluorine atoms and the sulfonyl fluoride group.

Based on the analysis of related pyrazine derivatives, the two protons on the pyrazine ring of 6-Fluoropyrazine-2-sulfonyl fluoride are expected to appear as distinct signals in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. The proton at the C-3 position would likely be a doublet due to coupling with the adjacent proton at the C-5 position. Similarly, the proton at the C-5 position would also appear as a doublet. The coupling constant between these two protons (³JHH) would be characteristic of aromatic cis-protons. Further splitting of these signals may occur due to coupling with the fluorine atom on the pyrazine ring.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | 8.5 - 9.0 | d or dd |

| H-5 | 8.5 - 9.0 | d or dd |

Table 1: Predicted ¹H NMR Data for 6-Fluoropyrazine-2-sulfonyl fluoride.

Carbon-¹³ NMR spectroscopy provides insights into the carbon framework of a molecule. For 6-Fluoropyrazine-2-sulfonyl fluoride, four distinct signals are expected for the four carbon atoms of the pyrazine ring. The chemical shifts of these carbons are significantly influenced by the attached electronegative atoms (N and F) and the sulfonyl fluoride group.

The carbon atoms bonded to fluorine (C-2 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to the sulfonyl fluoride group (C-2) will be further influenced by the sulfur and fluorine atoms of this group. The carbon atoms are expected to resonate in the range of 130-160 ppm. A study on pyrazinecarboxylic acid derivatives provides a reference for the chemical shifts of carbons in a similar heterocyclic system. holzer-group.at

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling |

| C-2 | 140 - 150 | d, ¹JCF |

| C-3 | 145 - 155 | s or d |

| C-5 | 135 - 145 | d, ³JCF |

| C-6 | 150 - 160 | d, ¹JCF |

Table 2: Predicted ¹³C NMR Data for 6-Fluoropyrazine-2-sulfonyl fluoride.

Fluorine-¹⁹ NMR is a highly sensitive technique for the analysis of organofluorine compounds. nih.gov 6-Fluoropyrazine-2-sulfonyl fluoride possesses two distinct fluorine environments: one attached directly to the pyrazine ring and the other as part of the sulfonyl fluoride group. This results in two separate signals in the ¹⁹F NMR spectrum.

The fluorine atom of the sulfonyl fluoride group is expected to have a chemical shift in the range of +40 to +70 ppm, as observed for other arylsulfonyl fluorides. rsc.org The fluorine atom attached to the pyrazine ring will have a chemical shift that is characteristic of fluoro-substituted aromatic heterocycles. The two fluorine nuclei may exhibit through-space coupling.

| Fluorine | Expected Chemical Shift (ppm) |

| F (on pyrazine ring) | -70 to -100 |

| F (on sulfonyl fluoride group) | +40 to +70 |

Table 3: Predicted ¹⁹F NMR Data for 6-Fluoropyrazine-2-sulfonyl fluoride.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For 6-Fluoropyrazine-2-sulfonyl fluoride (C₄H₂F₂N₂O₂S), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula.

The predicted monoisotopic mass of 6-Fluoropyrazine-2-sulfonyl fluoride is 179.9805 Da. uni.lu In an HRMS spectrum, the observation of a molecular ion peak corresponding to this mass would strongly support the compound's identity. The predicted m/z values for common adducts are also a useful reference. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.98778 |

| [M+Na]⁺ | 202.96972 |

| [M-H]⁻ | 178.97322 |

Table 4: Predicted Mass Spectrometry Data for 6-Fluoropyrazine-2-sulfonyl fluoride. uni.lu

Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of SO₂F or other fragments from the molecular ion can help to confirm the presence of the sulfonyl fluoride group and the pyrazine core.

Application of Spectroscopic Techniques in Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques, particularly NMR, are invaluable tools for monitoring the progress of chemical reactions and elucidating reaction mechanisms. For the synthesis of 6-Fluoropyrazine-2-sulfonyl fluoride and its derivatives, ¹⁹F NMR is especially powerful. The distinct chemical shifts of the fluorine atoms in the starting materials, intermediates, and final products allow for real-time tracking of the reaction progress.

For example, in a reaction to introduce the sulfonyl fluoride group, the disappearance of the signal corresponding to the starting material and the appearance of the characteristic signal for the sulfonyl fluoride group in the ¹⁹F NMR spectrum would indicate the conversion. Similarly, monitoring changes in the ¹H and ¹³C NMR spectra can provide detailed information about the transformation of the pyrazine ring. These spectroscopic studies are crucial for optimizing reaction conditions, identifying potential byproducts, and gaining a deeper understanding of the underlying reaction pathways.

Computational and Theoretical Investigations of 6 Fluoropyrazine 2 Sulfonylfluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 6-Fluoropyrazine-2-sulfonylfluoride, such calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Typically, DFT calculations for similar organic molecules are performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries and electronic properties. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the ability to donate electrons; a lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons; a lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 6.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule with notable intermolecular electrostatic interactions. |

The electron-withdrawing nature of the pyrazine (B50134) ring, compounded by the fluorine atom and the sulfonyl fluoride (B91410) group, is expected to result in a low-lying LUMO, making the sulfur atom of the sulfonyl fluoride group highly electrophilic. The molecular electrostatic potential (MEP) map would likely show a significant positive potential around the sulfur atom, indicating a site susceptible to nucleophilic attack.

Mechanistic Modeling of Key Transformation Pathways (e.g., SuFEx, Amination)

The sulfonyl fluoride group is a key functional group for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their reliability and high yields. sigmaaldrich.comnih.gov Mechanistic modeling of the SuFEx reaction involving this compound with a nucleophile, such as a phenol (B47542) or an amine, can be performed using computational methods.

The generally accepted mechanism for SuFEx involves the nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to a pentacoordinate intermediate or transition state, followed by the expulsion of the fluoride ion. nih.govnih.gov In the case of amination, a similar pathway is expected. The reaction is often catalyzed by a base, which can deprotonate the nucleophile to increase its reactivity. nih.gov

Computational modeling of this process for this compound would involve locating the transition state structure and calculating the activation energy barrier. The presence of the electron-deficient pyrazine ring is anticipated to enhance the electrophilicity of the sulfur center, potentially leading to a lower activation barrier compared to less electron-poor sulfonyl fluorides.

Conformational Analysis and Intermolecular Interactions

The conformational preferences of this compound are primarily dictated by the rotation around the C-S bond. Computational conformational analysis can predict the most stable conformers and the energy barriers between them. For similar molecules, such as vinyl sulfonyl fluoride, non-planar gauche conformations are often favored. researchgate.net

For this compound, a key conformational aspect to consider is the relative orientation of the S=O bonds with respect to the pyrazine ring. Steric hindrance between the oxygen atoms of the sulfonyl group and the adjacent nitrogen atom of the pyrazine ring could influence the rotational barrier.

Intermolecular interactions are also crucial in determining the solid-state structure and properties of the compound. The fluorine atoms and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the pyrazine ring can participate in π-stacking interactions.

Prediction of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic parameters, which can aid in the characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Notes |

| ¹⁹F NMR | Chemical Shift (SO₂F) | +40 to +70 ppm | Relative to a standard like CFCl₃. The exact shift is sensitive to the electronic environment. |

| Chemical Shift (C-F) | -80 to -120 ppm | The electron-withdrawing pyrazine ring would shift this downfield compared to simple fluoroarenes. | |

| ¹³C NMR | Chemical Shift (C-SO₂F) | 140 - 150 ppm | The carbon atom attached to the sulfonyl fluoride group is expected to be significantly deshielded. |

| Chemical Shift (C-F) | 155 - 165 ppm | The carbon atom attached to the fluorine atom will also be deshielded. | |

| IR Spectroscopy | Asymmetric SO₂ Stretch | ~1420 cm⁻¹ | A characteristic strong absorption for sulfonyl fluorides. fluorine1.ru |

| Symmetric SO₂ Stretch | ~1210 cm⁻¹ | Another characteristic strong absorption for sulfonyl fluorides. fluorine1.ru | |

| S-F Stretch | ~800 cm⁻¹ | A weaker absorption characteristic of the sulfonyl fluoride group. |

The prediction of ¹⁹F NMR chemical shifts for fluorinated compounds can be achieved with good accuracy using DFT calculations. nih.gov Similarly, IR vibrational frequencies can be calculated and scaled to match experimental spectra, providing a theoretical basis for spectral assignments. fluorine1.runist.gov

In silico Studies on Reaction Scope and Selectivity

In silico studies can be a powerful tool to predict the reaction scope and selectivity of this compound with a diverse library of nucleophiles. japsonline.comnih.gov By computationally screening a range of reactants, it is possible to predict which reactions are likely to be successful and under what conditions.

For example, a virtual screening study could be designed to assess the reactivity of this compound with a library of substituted phenols or anilines. By calculating the activation energies for each reaction, a reactivity map could be generated, highlighting the electronic and steric effects of the substituents on the reaction outcome.

Furthermore, these in silico models could predict regioselectivity in cases where multiple reactive sites exist on the nucleophile. This predictive capability can significantly accelerate the discovery of new reactions and the synthesis of novel compounds derived from this compound.

Strategic Applications of 6 Fluoropyrazine 2 Sulfonylfluoride in Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. nih.govjenabioscience.com The pyrazine (B50134) ring, in particular, is a "privileged scaffold" often found in biologically active molecules. 6-Fluoropyrazine-2-sulfonylfluoride serves as an excellent starting material for the synthesis of more complex, substituted nitrogen-containing heterocycles. Its utility stems from the differential reactivity of its two key functional groups: the sulfonyl fluoride (B91410) and the ring-bound fluorine atom.

The sulfonyl fluoride moiety is a highly reactive electrophile, capable of undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, and thiols, under mild conditions. This reaction, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the facile introduction of the pyrazine core onto other molecules. nih.gov Concurrently, the fluorine atom on the pyrazine ring can be displaced by strong nucleophiles via nucleophilic aromatic substitution (SNAr), providing a secondary point for diversification. This dual reactivity allows for a stepwise and controlled elaboration of the core structure, leading to a variety of substituted pyrazine derivatives.

Table 1: Synthetic Utility of this compound as a Heterocyclic Building Block

| Functional Group | Reaction Type | Potential Nucleophiles | Resulting Structure |

| Sulfonyl Fluoride (-SO₂F) | Nucleophilic Substitution (SuFEx) | Amines (R-NH₂), Phenols (Ar-OH) | Sulfonamides (Pyrazine-SO₂-NHR), Sulfonates (Pyrazine-SO₂-OAr) |

| Ring Fluorine (-F) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Substituted Pyrazines (e.g., 6-amino- or 6-thio-substituted pyrazines) |

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. The success of DOS relies on the use of versatile building blocks and robust chemical transformations that allow for the rapid assembly of complex scaffolds.

Construction of Chemically Diverse Scaffolds

This compound is an exemplary building block for DOS strategies. Its defined points of reactivity can be exploited to generate a library of compounds from a common starting material. For instance, a "Diversity Oriented Clicking" strategy can be employed, where the sulfonyl fluoride acts as a reactive hub. rsc.orgchemrxiv.orgresearchgate.net By reacting this compound with a library of amine- or phenol-containing compounds, a primary level of diversity is achieved. Subsequently, the fluorine atom on the pyrazine ring can be targeted in a second diversification step, leading to a matrix of unique, disubstituted pyrazine scaffolds. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazine core. researchgate.netumich.edu

Table 2: Advantages of this compound in Diversity-Oriented Synthesis

| Feature | Advantage in DOS |

| Dual Reactivity | Allows for two independent diversification points from a single scaffold. |

| Robust Reactions | SuFEx and SNAr reactions are generally high-yielding and tolerate a wide range of functional groups. researchgate.netresearchgate.net |

| Privileged Core | The pyrazine core is prevalent in known drugs, increasing the likelihood of identifying biologically relevant molecules. |

| Modular Assembly | Enables the modular and systematic construction of compound libraries. umich.edu |

Utilization in DNA-Encoded Library (DEL) Synthesis as a Reactive Compound Building Block

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. In this technique, each small molecule is covalently attached to a unique DNA barcode that records its synthetic history. The success of DEL hinges on the availability of DNA-compatible chemical reactions that are robust, high-yielding, and orthogonal to the DNA tag.

Heteroaryl sulfonyl fluorides, such as this compound, have been identified as valuable electrophiles for DEL synthesis. nih.gov They serve as reactive building blocks that can be incorporated into library designs to introduce specific structural motifs. The pyrazine moiety is of particular interest due to its prevalence in kinase inhibitors and other therapeutic agents. By incorporating this compound into a DEL, chemists can generate vast libraries of potential drug candidates targeting important protein classes.

A critical requirement for any chemical reaction used in DEL synthesis is its orthogonality—it must proceed efficiently without damaging the phosphodiester backbone, the nucleobases, or the protecting groups of the DNA tag. The reactions of sulfonyl fluorides exhibit excellent orthogonality under carefully controlled conditions. They are stable in aqueous media, a common solvent for on-DNA reactions, yet sufficiently reactive to couple with nucleophiles under mild conditions. This balance ensures that the integrity of the oligonucleotide identifier is maintained throughout the library synthesis process.

The primary strategy for protecting the DNA tag during reactions with building blocks like this compound is the meticulous control of reaction conditions. This includes:

pH Control: Maintaining the reaction mixture within a pH range (typically neutral to slightly basic) that is compatible with DNA stability.

Temperature Management: Conducting reactions at or near room temperature to prevent DNA denaturation or degradation.

Aqueous Co-solvents: Using water-miscible organic co-solvents to ensure the solubility of both the DNA-tagged substrate and the organic building block without compromising DNA structure.

Deprotection Strategies: The use of fluoride-labile protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl of RNA, requires careful deprotection steps that must also be compatible with the final small molecule structure.

The most common method for constructing large DELs is the "split-and-mix" (or "split-and-pool") approach. In this process, a solid support or DNA starting material is split into multiple portions. A different building block is coupled to each portion, followed by the ligation of a corresponding DNA barcode. All portions are then pooled, mixed, and re-split for the next round of synthesis. This iterative process allows for the exponential growth of the library.

The reliable and high-fidelity reactivity of this compound makes it highly compatible with this methodology. Its clean and efficient coupling via SuFEx chemistry ensures that each intended reaction proceeds to a high conversion, which is crucial for the quality of the final library. The predictability and robustness of this reaction allow it to be seamlessly integrated into the multi-step, automated workflows characteristic of modern DEL synthesis.

Enabling Synthesis of Complex Molecular Architectures (e.g., β-Sultams)

The synthesis of strained ring systems, such as β-sultams (1,2-thiazetidine 1,1-dioxides), presents a considerable challenge in organic chemistry. These four-membered cyclic sulfonamides are of significant interest due to their potential as reactive intermediates and as core structures in medicinally relevant compounds. The application of 6-Fluoropyrazine-2-sulfonyl fluoride in this context, while an area of ongoing research, is predicated on the well-established reactivity of sulfonyl fluorides in cycloaddition reactions.

The general approach to β-sultam synthesis often involves the formal [2+2] cycloaddition of a sulfene (B1252967) (a transient R-CH=SO2 species) with an imine. While sulfonyl chlorides are traditionally used as sulfene precursors, the use of heteroaromatic sulfonyl fluorides like 6-Fluoropyrazine-2-sulfonyl fluoride offers potential advantages in terms of stability and selectivity. The electron-deficient nature of the pyrazine ring is expected to enhance the electrophilicity of the sulfur center, potentially facilitating the reaction under milder conditions.

A plausible synthetic route, based on established methodologies with other sulfonyl halides, would involve the reaction of 6-Fluoropyrazine-2-sulfonyl fluoride with a suitable base to generate the corresponding highly reactive sulfene intermediate. This intermediate would then undergo a cycloaddition with a selected imine to furnish the desired β-sultam. The stereochemical outcome of this reaction would be of paramount importance, and the development of catalytic, enantioselective methods is a key research objective. A stereoselective one-pot synthesis of substituted β-sultams has been achieved from heterocyclic pentafluorophenyl (PFP) sulfonates, demonstrating the potential utility of activated sulfonates as precursors to these valuable structures. nih.govfigshare.com

| Reactant 1 | Reactant 2 | Potential Product | Key Reaction Type |

| 6-Fluoropyrazine-2-sulfonyl fluoride | Imine | β-Sultam | [2+2] Cycloaddition |

| Sulfonyl Chloride | Imine | β-Sultam | [2+2] Cycloaddition |

| Pentafluorophenyl Sulfonate | Isoxazolidine | β-Sultam | Intramolecular Cyclization |

This table presents potential and established reaction pathways for the synthesis of β-sultams.

Application in Sulfonylation of Heterocyclic Scaffolds

The introduction of a sulfonyl group onto a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. 6-Fluoropyrazine-2-sulfonyl fluoride is a promising reagent for the sulfonylation of a wide range of nitrogen-containing heterocycles. The reactivity of the sulfonyl fluoride group, coupled with the specific electronic and steric attributes of the 6-fluoropyrazine moiety, can lead to highly selective transformations.

The sulfonylation of heterocycles such as indoles, pyrroles, and imidazoles typically proceeds via nucleophilic attack of the heterocycle onto the electrophilic sulfur atom of the sulfonyl fluoride. The reaction is often facilitated by a base to deprotonate the heterocycle, thereby increasing its nucleophilicity. The choice of base and reaction conditions can be critical to achieving high yields and regioselectivity, particularly with heterocyles possessing multiple potential sites of reaction. Research has shown that heteroaromatic thiols can be oxidized to sulfonyl chlorides and subsequently converted to stable sulfonyl fluorides, which are useful for such sulfonylation reactions. nih.gov

The resulting 6-fluoropyrazinyl-substituted heterocyclic sulfonamides are of interest for several reasons. The pyrazine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can be crucial for binding to biological targets. The fluorine atom can further modulate the electronic properties and metabolic stability of the final compound. Saturated heterocyclic aminosulfonyl fluorides have also been synthesized and utilized for the protecting-group-free synthesis of sulfonamides, highlighting the versatility of sulfonyl fluorides in constructing diverse molecular libraries. nih.gov

| Substrate | Reagent | Product Type | Significance |

| Indole | 6-Fluoropyrazine-2-sulfonyl fluoride | N- or C-Sulfonylated Indole | Introduction of a key pharmacophore |

| Pyrrole | 6-Fluoropyrazine-2-sulfonyl fluoride | N-Sulfonylated Pyrrole | Modulation of electronic properties |

| Imidazole | 6-Fluoropyrazine-2-sulfonyl fluoride | N-Sulfonylated Imidazole | Synthesis of potential enzyme inhibitors |

This table illustrates the potential application of 6-Fluoropyrazine-2-sulfonyl fluoride in the sulfonylation of common heterocyclic scaffolds.

Future Directions in Chemical Research on 6 Fluoropyrazine 2 Sulfonylfluoride

Development of Novel Synthetic Methodologies

The continued exploration of 6-Fluoropyrazine-2-sulfonyl fluoride (B91410) in drug discovery and chemical biology is highly dependent on the development of efficient, scalable, and environmentally benign synthetic routes. While general methods for creating heteroaryl sulfonyl fluorides exist, future research will likely focus on methodologies tailored specifically for this and related structures.

Current strategies often begin with heteroaryl thiols, which are oxidized to sulfonyl chlorides and subsequently converted to the target sulfonyl fluorides. researchgate.netnih.gov A promising future direction involves adapting newer, greener synthetic protocols. For instance, a recently developed one-pot method that converts thiols or disulfides into sulfonyl fluorides using a combination of an N-chloro-succinimide-based agent and potassium fluoride presents a safer and more environmentally friendly alternative, producing only non-toxic salts as by-products. eurekalert.org Applying such a method to a 6-fluoropyrazine-2-thiol precursor could provide a more sustainable and cost-effective route to the title compound.

Furthermore, direct C-H functionalization of the pyrazine (B50134) ring represents a powerful and atom-economical approach. Research into the selective installation of a sulfonyl fluoride group onto a pre-existing 2-fluoropyrazine (B1298663) core is a key area for development. This could involve transition-metal-catalyzed C-H activation or advanced metalation techniques, which have been successfully used to functionalize other pyrazine systems. mdpi.com

Table 1: Potential Precursors for Novel Syntheses of 6-Fluoropyrazine-2-sulfonyl fluoride

| Precursor Compound | Potential Synthetic Strategy | Key Advantages |

| 6-Fluoropyrazine-2-thiol | One-pot oxidative fluorination | Green chemistry, operational simplicity, high efficiency. researchgate.neteurekalert.org |

| 2-Fluoropyrazine | Direct C-H fluorosulfonylation | High atom economy, direct installation of the desired group. mdpi.com |

| 2,6-Dihalopyrazine | Selective cross-coupling/fluorination | Stepwise functionalization allows for controlled synthesis. |

| 6-Fluoropyrazine-2-boronic acid | Conversion to sulfonyl fluoride | Utilizes readily available boronic acid intermediates. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of 6-Fluoropyrazine-2-sulfonyl fluoride is dictated by the interplay between its three key components: the electron-deficient pyrazine ring, the activating fluorine substituent, and the electrophilic sulfonyl fluoride group. Future research will delve into how this unique electronic landscape translates into novel chemical transformations.

The sulfonyl fluoride moiety is recognized as a key functional group in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. researchgate.net This type of reaction allows for the rapid and efficient covalent linking of molecular fragments under biocompatible conditions. A major avenue of future research will be to systematically explore the SuFEx reactivity of 6-Fluoropyrazine-2-sulfonyl fluoride with a wide array of nucleophiles, including phenols, amines, and thiols. The electron-withdrawing nature of the fluoropyrazine ring is expected to modulate the reactivity of the S-F bond, potentially allowing for fine-tuning of reaction kinetics compared to simple arylsulfonyl fluorides. enamine.net

Moreover, the compound's structure makes it an intriguing candidate for the development of covalent inhibitors. The sulfonyl fluoride group can form stable covalent bonds with the nucleophilic side chains of amino acid residues such as lysine, tyrosine, and serine in proteins. enamine.net The fluoropyrazine portion of the molecule can act as a recognition element, guiding the molecule to the binding sites of specific protein targets. The inclusion of a fluorine atom is known to often enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. nih.gov

Future studies will likely involve screening 6-Fluoropyrazine-2-sulfonyl fluoride against panels of enzymes and receptors to identify novel biological targets and to understand the influence of the fluoropyrazine scaffold on binding and reactivity.

Advancements in Stereoselective Transformations

The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different stereoisomers can have vastly different biological activities. For a planar aromatic system like 6-Fluoropyrazine-2-sulfonyl fluoride, future stereoselective transformations would focus on reactions at the pyrazine ring or on substituents that could be introduced onto the ring.

A key area of investigation will be the development of catalytic asymmetric reactions that can functionalize the pyrazine core. This could involve, for example, the stereoselective addition of nucleophiles to the pyrazine ring, mediated by a chiral catalyst. While challenging due to the aromaticity of the system, precedents in related heterocyclic systems, such as the stereoselective synthesis of N-vinylated pyrazoles, suggest that this is a feasible goal. nih.gov

Another approach involves the introduction of a prochiral center at a position adjacent to the existing substituents, followed by a stereoselective reaction at that center. Research could focus on developing methods where the sulfonyl fluoride or the fluorine atom acts as a directing group to control the stereochemical outcome of reactions at neighboring positions. The development of such methodologies is critical for creating complex, three-dimensional structures from a flat, aromatic starting material, which is a significant goal in expanding the accessible chemical space for drug discovery. rsc.orgjmchemsci.com

Integration into Automated and High-Throughput Synthesis Platforms

The future of drug discovery lies in the rapid synthesis and screening of large numbers of diverse compounds. nih.gov 6-Fluoropyrazine-2-sulfonyl fluoride is an ideal scaffold for integration into automated and high-throughput synthesis platforms due to its potential as a versatile "clickable" building block.

The robustness of SuFEx chemistry makes it highly amenable to automation. nih.govjk-sci.com Future research will focus on utilizing 6-Fluoropyrazine-2-sulfonyl fluoride as a central hub in the creation of large chemical libraries. In this paradigm, automated liquid handling systems would combine a stock solution of the pyrazine compound with a diverse array of amine- or phenol-containing building blocks in microtiter plates. The resulting library of novel sulfonamides or sulfonate esters could then be directly subjected to high-throughput screening for biological activity without the need for intermediate purification steps. jk-sci.comacs.org This approach dramatically accelerates the hit-to-lead optimization process in drug discovery. researchgate.netnih.gov

Platforms like the SynFini™ Suite, which automate the entire process from synthetic route design to final product synthesis, could be programmed to utilize 6-Fluoropyrazine-2-sulfonyl fluoride as a key starting material. sri.com By developing a robust and automated synthesis of the core molecule itself, and then coupling it with automated library generation, researchers can explore the chemical space around this scaffold with unprecedented speed and efficiency.

Q & A

Q. Basic Research Focus

- NMR : ¹⁹F NMR (δ ~−60 ppm for sulfonyl fluoride; −110 ppm for aromatic F) distinguishes positional isomers.

- X-ray Crystallography : Resolves bond angles (C–F: ~1.34 Å) and confirms sulfonylfluoride geometry.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ (e.g., m/z 223.02).

Contradictions in reported data (e.g., fluorine coupling constants) arise from solvent polarity effects, resolved by cross-referencing with computational models .

How does the reactivity of this compound vary under nucleophilic vs. electrophilic conditions?

Q. Advanced Research Focus

- Nucleophilic Substitution : Sulfonyl fluoride reacts with amines (e.g., piperidine) at room temperature, forming sulfonamides.

- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect deactivates the pyrazine ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ for nitration).

Competing side reactions (e.g., ring fluorination) are minimized using low temperatures and controlled stoichiometry .

Can this compound serve as a ligand in spin-crossover (SCO) coordination polymers?

Advanced Research Focus

While 2-fluoropyrazine derivatives form SCO complexes with Fe(II) and [M(CN)₄]²⁻ (M = Pt, Pd), the sulfonylfluoride group’s steric bulk may hinder ligand bridging. Comparative studies with non-sulfonylated analogs (e.g., {Fe(Fpz)₂[Pt(CN)₄]}) show hysteresis loops up to 42 K wide, suggesting potential for tunable magnetic materials. Experimental validation requires crystallographic analysis under thermal/light-induced SCO conditions .

What computational methods predict the electronic properties of this compound?

Q. Advanced Research Focus

- DFT Calculations : B3LYP/6-311+G(d,p) models predict frontier orbitals (HOMO-LUMO gap ~5.2 eV) and Fukui indices for nucleophilic attack sites.

- Molecular Dynamics : Simulates solvent interactions (e.g., DMSO vs. THF) to optimize reaction pathways.

Discrepancies between experimental and computed NMR shifts are resolved using implicit solvation models (e.g., PCM) .

How should researchers handle this compound to ensure stability during storage?

Q. Basic Research Focus

- Storage : −20°C in amber vials under argon; avoid moisture (hydrolyzes to sulfonic acid).

- Solubility : DMSO > DMF > acetonitrile. Prepare stock solutions fresh; avoid freeze-thaw cycles.

Degradation is monitored via ¹⁹F NMR (disappearance of −60 ppm peak) .

What are the toxicity profiles and safety protocols for handling this compound?

Q. Basic Research Focus

- Acute Toxicity : LD₅₀ (rat, oral) ~250 mg/kg; causes skin/eye irritation.

- Safety Measures : Use PPE (nitrile gloves, goggles), fume hoods, and neutralization traps (e.g., NaOH for HF byproducts).

Regulatory guidelines align with sulfuryl fluoride (CFR Title 49) for transport and disposal .

How does this compound compare to analogs like 5-fluoropyrazine-2-carboxylic acid in reactivity?

Q. Advanced Research Focus

- Electrophilicity : Sulfonylfluoride is 10× more reactive toward amines than carboxylic acid derivatives.

- Thermal Stability : Decomposes at 150°C (vs. 200°C for carboxylic acid), limiting high-temperature applications.

Structure-activity relationships (SAR) are validated via Hammett plots and kinetic studies .

What analytical methods detect trace impurities in this compound?

Q. Advanced Research Focus

- HPLC-UV/FLD : C18 column (ACN/water + 0.1% TFA) detects sulfonic acid impurities (RT ~5.2 min).

- ICP-MS : Quantifies heavy metals (e.g., Pd from catalysts) below 1 ppm.

Calibration follows ICH Q2(R1) guidelines for validation .

Can this compound be used in ¹⁸F radiolabeling for PET imaging?

Advanced Research Focus

The sulfonylfluoride group enables ¹⁸F incorporation via nucleophilic substitution (K[¹⁸F]F, K₂.2.2). However, competing hydrolysis requires optimized reaction times (<10 min) and anhydrous solvents (e.g., MeCN). Comparative studies with fluorinase-mediated labeling are ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.